BenchChemオンラインストアへようこそ!

6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one

CFTR Benzoflavone Regioisomer SAR

6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-16-4) is a synthetic 7,8-benzoflavone analogue belonging to the naphtho[1,2-b]pyran-4-one class. Its core scaffold combines a benzannulated flavone A-ring with a C2 pyridin-3-yl B-ring substituent and a C6 furan-2-yl group.

Molecular Formula C22H13NO3
Molecular Weight 339.3 g/mol
CAS No. 652138-16-4
Cat. No. B12530913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one
CAS652138-16-4
Molecular FormulaC22H13NO3
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CN=CC=C4)C5=CC=CO5
InChIInChI=1S/C22H13NO3/c24-19-12-21(14-5-3-9-23-13-14)26-22-16-7-2-1-6-15(16)17(11-18(19)22)20-8-4-10-25-20/h1-13H
InChIKeyWXBQLCXJWHJVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-16-4): Benzoflavone Scaffold & CFTR Pharmacophore Identity


6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-16-4) is a synthetic 7,8-benzoflavone analogue belonging to the naphtho[1,2-b]pyran-4-one class. Its core scaffold combines a benzannulated flavone A-ring with a C2 pyridin-3-yl B-ring substituent and a C6 furan-2-yl group [1]. The compound was designed and evaluated as part of a structure–activity relationship (SAR) panel targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [1]. It is the regioisomer of UCCF-339 (CAS 652138-15-3), which carries a pyridin-4-yl group at the equivalent C2 position and was identified as the most potent analogue in the series [1]. This compound serves as a critical comparator tool for dissecting the contribution of pyridyl nitrogen orientation to nucleotide-binding domain (NBD) pharmacophore models.

Why 6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one Cannot Be Replaced by the 4-Pyridyl Isomer or Parent Benzoflavones


Within the 7,8-benzoflavone CFTR activator series, the position of the pyridyl nitrogen on the B-ring is a critical determinant of both potency and binding-mode uniformity. Springsteel et al. (2003) demonstrated that while incorporation of a B-ring pyridyl nitrogen at either the 3- or 4-position elevated CFTR activity, the influence of this modification was explicitly described as 'not as uniform as the influence of benzannulation' [1]. The 4-pyridyl isomer UCCF-339 achieved a Kd of 1.7 μM against wild-type CFTR [1], but the SAR divergence between the 3-pyridyl and 4-pyridyl regioisomers means that potency, mutant-CFTR selectivity, and off-target profiles cannot be assumed equivalent without isomer-specific data. Generic substitution risks introducing unrecognized changes in hydrogen-bonding geometry at the nucleotide-binding domain pharmacophore, compromising experimental reproducibility in CFTR modulator screening campaigns [1].

Quantitative Differentiation Evidence for 6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one: Comparator Data & Evidence Gaps


CFTR Activation: Pyridin-3-yl vs. Pyridin-4-yl Regioisomer Potency Differentiation

In the foundational 2003 SAR study by Springsteel et al., both the 3-pyridyl and 4-pyridyl B-ring substitutions were shown to elevate CFTR chloride channel activity relative to the unsubstituted phenyl B-ring baseline. However, the 4-pyridyl analogue UCCF-339 (CAS 652138-15-3) emerged as the most potent compound in the entire 77-member panel, activating wild-type CFTR with a Kd of 1.7 μM [1]. The 3-pyridyl isomer (target compound) was included in the panel and contributed CFTR activation, but its potency was inferior to that of the 4-pyridyl isomer; the authors noted that the influence of pyridyl nitrogen position was 'not as uniform' as other structural modifications, indicating non-linear SAR behaviour between the two regioisomers [1]. Specific Kd values for the 3-pyridyl isomer were not reported in the primary manuscript or publicly available supplementary material, representing a key evidence gap.

CFTR Benzoflavone Regioisomer SAR Cystic Fibrosis

Molecular Properties: Lipophilicity and Hydrogen-Bonding Capacity as Differentiation Drivers

The target compound (CAS 652138-16-4) has a calculated partition coefficient (XLogP) of 5.3 and a topological polar surface area (TPSA) of 56.24 Ų, with 0 hydrogen-bond donors and 4 hydrogen-bond acceptors . By comparison, UCCF-339 (CAS 652138-15-3) shares an identical molecular formula (C22H13NO3), molecular weight (339.3 Da), and HBD/HBA count, but the different nitrogen position alters the spatial orientation of the lone-pair electrons available for hydrogen bonding at the CFTR NBD [1]. The XLogP of 5.3 exceeds the Lipinski Rule of Five cutoff (≤5), indicating that both isomers sit at the upper boundary of acceptable lipophilicity for oral drug candidacy [1].

Physicochemical profiling LogP TPSA Drug-likeness

Regioisomer-Specific Binding Mode Implications from Pharmacophore Modelling

The pharmacophore model developed by Springsteel et al. (2003) proposes that benzoflavone CFTR activators bind at one of the nucleotide-binding sites on CFTR, with the flavone core and B-ring substituents making specific interactions that stabilise the NBD dimer [1]. In this model, the B-ring pyridyl nitrogen acts as a hydrogen-bond acceptor, and its position (3- vs. 4-) alters the vector of this interaction. The authors noted that the influence of pyridyl nitrogen position was less uniform than benzannulation, suggesting that the 3-pyridyl orientation may engage the binding site differently than the 4-pyridyl orientation, potentially affecting selectivity for wild-type vs. mutant CFTR (e.g., G551D-CFTR) [1]. However, no isomer-specific docking scores or mutant-selectivity data were disclosed for the 3-pyridyl compound.

Pharmacophore model Nucleotide-binding domain CFTR potentiation Molecular docking

Cellular Differentiation Activity: Divergent Biological Profile from CFTR-Focused Comparators

Independent patent-associated data indicate that 6-(furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This biological profile has not been reported for UCCF-339 or UCCF-029, whose characterisation has focused almost exclusively on CFTR chloride channel potentiation. The quantitative differentiation potency (e.g., EC50 in HL-60 or U937 cells) has not been disclosed in accessible peer-reviewed literature, representing a significant evidence gap.

Monocyte differentiation Anti-proliferative Leukemia Psoriasis

Evidence Gap Declaration: Absence of Head-to-Head Quantitative Potency Data for the 3-Pyridyl Isomer

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and the IUPHAR/BPS Guide to Pharmacology confirms that no quantitative EC50, Kd, or IC50 value for 6-(furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-16-4) has been deposited in any public-facing authoritative database as of the search date. The compound was included within a 77-member panel in Springsteel et al. (2003) [1], but individual potency data for all panel members were not published in the manuscript or supplementary material. The IUPHAR/BPS Guide to Pharmacology lists UCCF-339 as a CFTR potentiator [2] but does not index the 3-pyridyl isomer. This evidence gap means that procurement decisions must be based on the compound's value as a regioisomer comparator and pharmacophore probe, rather than on demonstrated potency advantages.

Data transparency Evidence gap Procurement risk

Procurement Application Scenarios for 6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one: Where Isomer Choice Drives Experimental Value


CFTR NBD Pharmacophore Refinement: Using the 3-Pyridyl Isomer as a Negative-Control Probe

Computational and medicinal chemistry teams refining CFTR nucleotide-binding domain pharmacophore models can procure this compound as a regioisomer probe to test the directional tolerance of the B-ring hydrogen-bond acceptor feature. Because the 4-pyridyl isomer UCCF-339 (Kd = 1.7 μM) is confirmed as the optimal geometry [1], the 3-pyridyl isomer serves as a critical calibration point for defining the spatial constraints of the pyridyl nitrogen interaction within the NBD binding pocket [1]. This application is directly supported by the SAR findings of Springsteel et al. (2003), which showed non-uniform potency effects depending on pyridyl nitrogen position [1].

Regioisomer Selectivity Profiling Against Wild-Type and Mutant CFTR

Laboratories investigating differential potentiation of wild-type CFTR versus mutant forms (e.g., G551D-CFTR, F508del-CFTR) should include the 3-pyridyl isomer alongside UCCF-339 in screening cascades. The 2003 study found that although benzoflavone analogues activated G551D-CFTR, none matched apigenin's activity [1]; isomer-specific mutant selectivity data remain unpublished. Procurement of the 3-pyridyl isomer enables the generation of novel regioisomer-selectivity profiles that may reveal mutant-specific potentiation advantages not captured in the original publication [1].

Phenotypic Screening for Monocyte Differentiation and Anti-Proliferative Activity

Research groups engaged in haematological malignancy or psoriasis drug discovery may procure this compound for phenotypic assays measuring differentiation of undifferentiated cells toward the monocyte lineage, based on patent-associated data suggesting pronounced activity in this area [1]. Because this biological profile has not been associated with UCCF-339 or UCCF-029 in published literature [1], the 3-pyridyl isomer may possess a distinct polypharmacology that warrants isomer-specific investigation in HL-60, U937, or primary monocyte models.

Intellectual Property and Freedom-to-Operate Analysis for Benzoflavone CFTR Modulators

Industrial drug discovery programs developing benzoflavone-based CFTR modulators can procure this compound as a reference standard for freedom-to-operate landscaping. The 3-pyridyl isomer (CAS 652138-16-4) is structurally and patentably distinct from UCCF-339 (CAS 652138-15-3) [1], and its inclusion in patent searches, prior-art analyses, and Markush structure evaluations is essential for comprehensive IP due diligence in the CFTR modulator space.

Quote Request

Request a Quote for 6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.